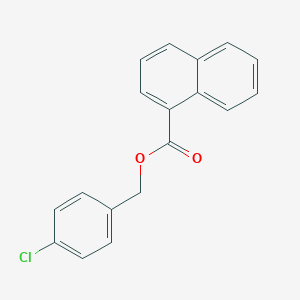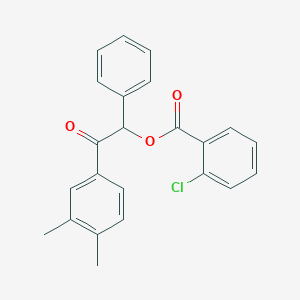![molecular formula C24H21NO4 B338855 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(acetylamino)-4-methylbenzoate](/img/structure/B338855.png)
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(acetylamino)-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(acetylamino)-4-methylbenzoate is an organic compound that features a biphenyl group, an oxoethyl group, and an acetylamino group attached to a methylbenzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(acetylamino)-4-methylbenzoate typically involves multiple steps. One common method includes the following steps:
Formation of the biphenyl-4-yl oxoethyl intermediate: This can be achieved by reacting biphenyl-4-carboxylic acid with an appropriate reagent to introduce the oxoethyl group.
Acetylation of the amine group: The intermediate is then reacted with acetic anhydride to introduce the acetylamino group.
Esterification: The final step involves esterifying the product with 4-methylbenzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(acetylamino)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(acetylamino)-4-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its functional groups.
Industry: The compound can be used in the production of polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(acetylamino)-4-methylbenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the oxoethyl and acetylamino groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(acetylamino)-4-methylbenzoate: shares similarities with other biphenyl derivatives and acetylamino compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C24H21NO4 |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 3-acetamido-4-methylbenzoate |
InChI |
InChI=1S/C24H21NO4/c1-16-8-9-21(14-22(16)25-17(2)26)24(28)29-15-23(27)20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
JVORAXFAMIJUNQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


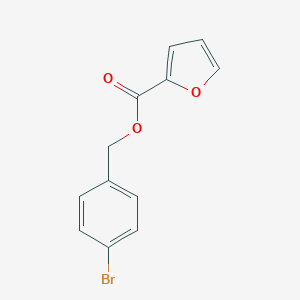
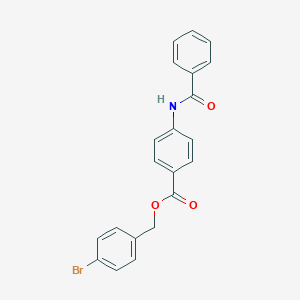
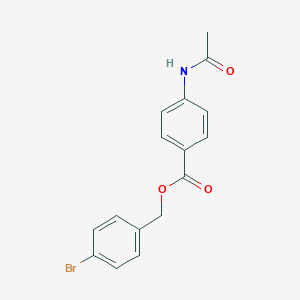
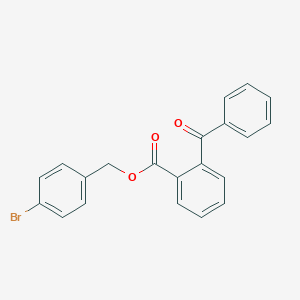
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B338780.png)
![2-[4-(benzoyloxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate](/img/structure/B338781.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 4-(propionylamino)benzoate](/img/structure/B338783.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-thiophenecarboxylate](/img/structure/B338784.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-furoate](/img/structure/B338785.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-hydroxy-3-methylbenzoate](/img/structure/B338789.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 4-bromobenzoate](/img/structure/B338790.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 4-methylbenzoate](/img/structure/B338791.png)
